Somatotropin (32-46)

Insulin secretion Glucagon secretion In vivo metabolic pharmacology

Somatotropin (32-46), also designated hGH (32-46) or deletion peptide, is a synthetic 15-amino acid peptide corresponding to residues 32 through 46 of the 22,000-dalton human growth hormone (hGH). Its molecular formula is C₈₇H₁₂₉N₁₉O₂₇ with an average molecular weight of 1873.1 g/mol.

Molecular Formula C87H129N19O27
Molecular Weight 1873.1 g/mol
CAS No. 89187-22-4
Cat. No. B12783684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatotropin (32-46)
CAS89187-22-4
Molecular FormulaC87H129N19O27
Molecular Weight1873.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C87H129N19O27/c1-6-47(4)72(105-83(128)64(44-51-22-26-53(109)27-23-51)100-73(118)48(5)93-75(120)58(31-36-70(114)115)94-74(119)54(90)28-35-69(112)113)86(131)106-40-14-19-66(106)85(130)98-56(18-11-13-39-89)76(121)97-59(32-37-71(116)117)79(124)96-57(29-33-67(91)110)78(123)95-55(17-10-12-38-88)77(122)102-63(43-50-20-24-52(108)25-21-50)82(127)104-65(45-107)84(129)103-62(42-49-15-8-7-9-16-49)81(126)101-61(41-46(2)3)80(125)99-60(87(132)133)30-34-68(92)111/h7-9,15-16,20-27,46-48,54-66,72,107-109H,6,10-14,17-19,28-45,88-90H2,1-5H3,(H2,91,110)(H2,92,111)(H,93,120)(H,94,119)(H,95,123)(H,96,124)(H,97,121)(H,98,130)(H,99,125)(H,100,118)(H,101,126)(H,102,122)(H,103,129)(H,104,127)(H,105,128)(H,112,113)(H,114,115)(H,116,117)(H,132,133)/t47-,48-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-/m0/s1
InChIKeyUQTJJWAHLAQZCX-SQGYSNLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatotropin (32-46) CAS 89187-22-4: A Synthetic 15-Amino Acid hGH Fragment with Distinct Insulin-Modulating Activity


Somatotropin (32-46), also designated hGH (32-46) or deletion peptide, is a synthetic 15-amino acid peptide corresponding to residues 32 through 46 of the 22,000-dalton human growth hormone (hGH) [1]. Its molecular formula is C₈₇H₁₂₉N₁₉O₂₇ with an average molecular weight of 1873.1 g/mol . This peptide is not a naturally occurring circulating metabolite but is found only in individuals exposed to the compound or its derivatives, placing it in the human exposome [2]. Critically, residues 32–46 are precisely the sequence deleted by alternative RNA splicing in the naturally occurring 20K hGH variant; consequently, the 20K variant lacks the acute insulin-like effects observed with full-length 22K hGH, establishing this region as a discrete pharmacophore for insulin-modulating activity [1][3].

Why Somatotropin (32-46) Cannot Be Interchanged with Full-Length hGH, the 20K Variant, or Other hGH Fragments


The biological activity of Somatotropin (32-46) is profoundly context-dependent and differs fundamentally from that of intact 22K hGH, the 20K variant, and even closely related overlapping fragments. Intact 22K hGH produces acute insulin-like effects (glucose lowering, free fatty acid suppression) that are absent in the 20K variant precisely because residues 32–46 are deleted [1]. However, when administered as an isolated synthetic peptide, hGH (32-46) does not simply recapitulate full-length hGH activity; it elevates both insulin and glucagon in vivo, an effect not observed with intact hGH under identical conditions [2]. Furthermore, hGH (32-46) is inactive in the adipose tissue insulin-sensitization assay where the N-terminal fragment hGH (1-43) produces a 106% enhancement [3]. Even among peptides within the 32–46 region, the shorter heptapeptide Glu-Glu-Ala-Tyr-Ile-Pro-Lys demonstrates superior insulin-potentiating activity [4]. Thus, generic substitution among hGH-derived peptides is precluded by divergent and sometimes opposing biological profiles; each fragment must be evaluated against the specific endpoint of interest.

Quantitative Differentiation Evidence for Somatotropin (32-46) Versus Key Comparators


In Vivo Insulin and Glucagon Elevation in Conscious Dog: hGH (32-46) vs. Saline Control and the 20K hGH Variant

In a crossover-design study in four conscious 16-hour-fasted dogs, intravenous infusion of hGH (32-46) at 1.6 nmol/kg/min for 3 hours caused a statistically significant (P < 0.05) increase in glucagon of 67 ± 20 pg/mL and a trend toward increased insulin of 8 ± 3 μU/mL, compared to saline infusion which produced declines of 17 ± 8 pg/mL and 6 ± 2 μU/mL, respectively. Under hyperglycemic clamp conditions (plasma glucose maintained at ~170 mg/dL), hGH (32-46) doubled the insulin response relative to the saline protocol (+67 ± 18 vs. +35 ± 13 μU/mL at 180 minutes, P < 0.05), and a 30- to 45-minute lag period was required for both onset and termination of action. Critically, this insulin-like and glucagon-elevating activity is absent in the naturally occurring 20K hGH variant that lacks residues 32–46 [1][2].

Insulin secretion Glucagon secretion In vivo metabolic pharmacology Conscious dog model

Skeletal Muscle Glucose Uptake Potentiation: hGH (32-46) Augments Insulin-Stimulated Glucose Disposal in Perfused Rat Hindlimb

In isolated perfused rat hindlimb skeletal muscle, hGH (32-46) significantly enhanced insulin-stimulated glucose uptake beyond the effect of insulin alone. Basal glucose uptake was 6.67 μL/min·g muscle. Addition of insulin at 128 μU/mL increased uptake to 8.17 μL/min·g (P < 0.01 vs. basal). When hGH (32-46) was co-administered with insulin, glucose uptake further increased to 9.24 μL/min·g (P < 0.05 vs. insulin alone). In the same study, hGH (32-46) and insulin each independently suppressed basal glucose release from the perfused rat liver, but their effects were not additive in the liver compartment, indicating tissue-selective potentiation [1].

Skeletal muscle glucose uptake Insulin potentiation Perfused hindlimb Metabolic clearance

Adipose Tissue Insulin Sensitization Assay: hGH (32-46) Is Inactive, While hGH (1-43) Produces 106% Enhancement

In a direct comparative study using obese yellow Avy/A mice, hGH (32-46) was tested alongside hGH (1-43) for the ability to enhance adipose tissue insulin sensitivity when administered in vivo. hGH (1-43) at a dosage of 1 μg/day for 3 days enhanced insulin-stimulated glucose oxidation (measured by ¹⁴CO₂ production) by 106%. A significant increase was detectable with as little as 100 ng/day. In contrast, at equimolar doses, hGH (32-46) was completely inactive in this assay. hGH (1-15) and carbidomethyl cysteine-hGH (1-139) showed only approximately 10% of the activity of hGH (1-43), while intact hGH and hGH (146-191) were also inactive [1].

Adipose tissue insulin sensitivity Glucose oxidation Obese mouse model hGH fragment comparison

Nb2 Rat Lymphoma Cell Mitogenesis: hGH (32-46) Lacks Lactogenic Receptor-Mediated Proliferative Activity

In the Nb2 rat lymphoma cell line, which proliferates in response to lactogenic hormones via the prolactin receptor, hGH (32-46) was evaluated alongside full-length 22K hGH, the 20K variant, and other hGH fragments for stimulation of DNA synthesis measured by [³H]thymidine incorporation. Full-length 22K hGH stimulated DNA synthesis in a dose-dependent manner between 0.45 and 45 pmol/L. The 20K hGH variant (which lacks residues 32–46) exhibited approximately 30% of the activity of 22K hGH. S1-hGH (lacking residues 140–149) displayed 3.2-fold greater activity than 22K hGH. Both fragment 1-15 and fragment 32-46 were without effect (activity < 0.01% of 22K hGH) [1].

Nb2 lymphoma bioassay Lactogenic receptor DNA synthesis hGH derivative potency ranking

Insulin-Potentiating Activity: Shorter Heptapeptide Fragment (Glu-Glu-Ala-Tyr-Ile-Pro-Lys) Demonstrates Superior Potency vs. hGH (32-46)

According to patent disclosures (Amgen, EP 0137904 B1 and US 4,699,897), a heptapeptide with the sequence NH₂-Glu-Glu-Ala-Tyr-Ile-Pro-Lys-COOH, representing a truncated fragment of the hGH 32–46 region, exhibits insulin-potentiating activity greater than that of the full-length 15-amino acid hGH (32-46) peptide. Both compounds are administered contemporaneously with exogenous insulin to generate hypoglycemic effects greater than those achievable with insulin alone. The patents further disclose that while hGH (32-46) potentiates insulin action, the heptapeptide is the presently preferred compound for this indication due to its superior potency [1][2]. The quantitative fold-difference in potency is not explicitly disclosed in the available patent text, representing a limitation of the public evidence base.

Insulin potentiation Structure-activity relationship Heptapeptide Hypoglycemic effect

Radioimmunoassay Structure-Activity Discrimination: Shorter Fragments hGH (35-46), (38-46), and (43-46) Exhibit Diminished or Absent Epitope Recognition

A specific radioimmunoassay (RIA) developed for the 15-amino acid hGH (32-46) fragment was used to compare the immunoreactivity of progressively truncated fragments. The assay detected 1 to 150 fmol of synthetic hGH (32-46). The 12-amino acid peptide hGH (35-46) showed parallel displacement but with a 50% decrease in sensitivity due to deletion of the three N-terminal residues (Glu³²-Glu³³-Ala³⁴). Displacement activity was completely lost for the synthetic peptides hGH (38-46) and hGH (43-46). Notably, intact full-length 22K hGH showed no displacement in this assay, while disruption of the large disulfide loop of hGH (by subtilisin cleavage or reduction/alkylation) imparted displacement activity parallel to hGH (32-46), as did hGH (1-139) [1].

Radioimmunoassay specificity Epitope mapping hGH tertiary structure Fragment truncation analysis

Optimal Research and Procurement Scenarios for Somatotropin (32-46) Based on Quantitative Differentiation Evidence


In Vivo Studies of Dual Islet Hormone (Insulin + Glucagon) Modulation in Large Animal Models

Somatotropin (32-46) is uniquely suited for conscious large-animal experiments (e.g., dog, pig) requiring simultaneous elevation of both insulin and glucagon under euglycemic and hyperglycemic clamp conditions. As demonstrated by Stevenson et al. (1987), infusion at 1.6 nmol/kg/min produces a reproducible ~84 pg/mL net glucagon increase over saline and approximately doubles the insulin response to hyperglycemia (+67 vs. +35 μU/mL) with a predictable 30–45 minute lag period. This dual secretagogue profile is absent in the 20K hGH variant and distinguishes hGH (32-46) from insulin-only protocols [1]. Procurement recommendation: Source the 15-amino acid full-length peptide for these studies; the shorter hGH (32-38) fragment does not replicate this effect, as it fails to elevate insulin or glucagon in the same model [2].

Skeletal Muscle Insulin Action Potentiation Studies in Perfused Organ or Isolated Tissue Preparations

For experiments investigating tissue-specific insulin sensitization in skeletal muscle, hGH (32-46) provides a well-characterized tool. In perfused rat hindlimb, the peptide enhances insulin-stimulated glucose uptake from 8.17 to 9.24 μL/min·g (P < 0.05), a ~13% additional increment over maximal insulin effect, while independently suppressing hepatic glucose output [3]. This muscle-selective potentiation profile complements—but does not overlap with—the adipose tissue effects of hGH (1-43). Researchers studying peripheral insulin resistance mechanisms should note that hGH (32-46) does not require JAK2/STAT5 pathway activation for its metabolic effects, as direct JAK2 phosphorylation was not demonstrated [4].

Negative Control or Comparator for hGH Fragment Structure-Activity Relationship (SAR) Studies

hGH (32-46) serves as a critical comparator in SAR studies because it is definitively inactive in two well-validated assay systems: (i) the Nb2 rat lymphoma cell lactogenic receptor proliferation assay (activity < 0.01% of 22K hGH) [5], and (ii) the in vivo adipose tissue insulin sensitization assay in obese Avy/A mice (equimolar doses produce no enhancement, vs. 106% for hGH 1-43) [6]. These negative data are as important as positive data for compound selection, as they define the boundaries of the pharmacophore. When screening novel hGH-derived peptides or peptidomimetics, inclusion of hGH (32-46) as a negative control in Nb2 or adipose tissue assays provides a validated baseline for inactivity.

Immunoassay Development and hGH Fragment-Specific Detection in Biological Matrices

The well-characterized epitope of hGH (32-46) makes this peptide the appropriate immunogen and calibrator for developing fragment-specific immunoassays. As established by Chapman et al. (1983), the RIA using anti-hGH (32-46) antisera detects 1–150 fmol of the target peptide with high specificity; truncation of even three N-terminal residues (to hGH 35-46) reduces sensitivity by 50%, and further truncation abolishes recognition entirely [7]. Intact 22K hGH does not cross-react because the 32-46 epitope is conformationally masked in the native hormone. This property enables selective quantitation of the 32-46 fragment in complex biological samples where full-length hGH and the 20K variant are also present, supporting pharmacokinetic and biomarker studies.

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